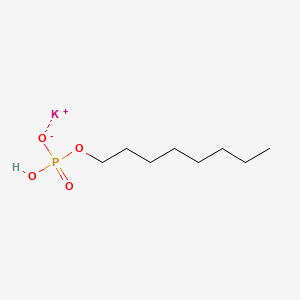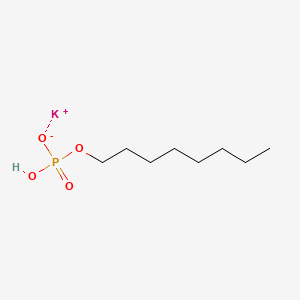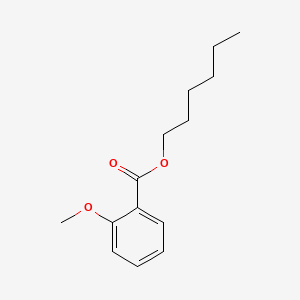
Hexyl o-anisate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Hexyl o-anisate can be synthesized through esterification reactions. One common method involves the reaction of anisic acid with hexanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, and the product is purified through distillation . Industrial production methods may involve similar esterification processes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Hexyl o-anisate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Hexyl o-anisate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It has been studied for its potential antimicrobial and antioxidant properties.
Medicine: Research has explored its use in drug formulations due to its bioactive properties.
Industry: It is used in the production of fragrances and flavoring agents.
Mechanism of Action
The mechanism of action of hexyl o-anisate involves its interaction with cellular components. It can act as an antimicrobial agent by disrupting the cell membrane of microorganisms, leading to cell lysis. In antioxidant applications, it can neutralize free radicals, thereby preventing oxidative damage to cells .
Comparison with Similar Compounds
Hexyl o-anisate can be compared with other esters of anisic acid, such as methyl anisate and ethyl anisate. While all these compounds share similar chemical structures, this compound is unique due to its longer alkyl chain, which can influence its solubility and reactivity. This uniqueness makes it particularly useful in applications requiring specific solubility and stability properties .
Similar compounds include:
- Methyl anisate
- Ethyl anisate
- Propyl anisate
These compounds differ mainly in the length of their alkyl chains, which affects their physical and chemical properties .
Properties
CAS No. |
71605-88-4 |
|---|---|
Molecular Formula |
C14H20O3 |
Molecular Weight |
236.31 g/mol |
IUPAC Name |
hexyl 2-methoxybenzoate |
InChI |
InChI=1S/C14H20O3/c1-3-4-5-8-11-17-14(15)12-9-6-7-10-13(12)16-2/h6-7,9-10H,3-5,8,11H2,1-2H3 |
InChI Key |
UMXZQFHEWNEFNM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC(=O)C1=CC=CC=C1OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


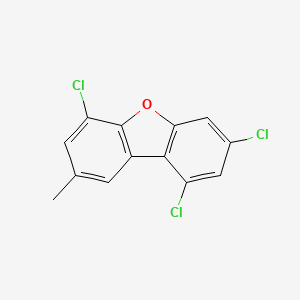

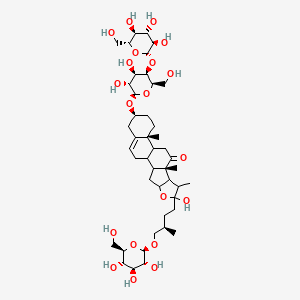


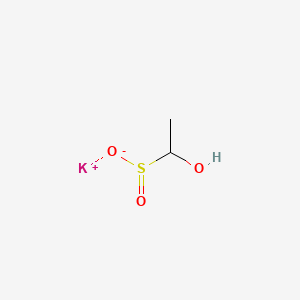
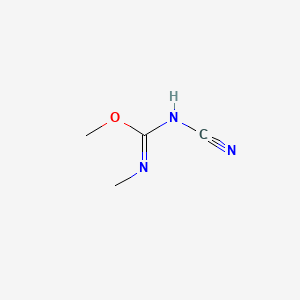
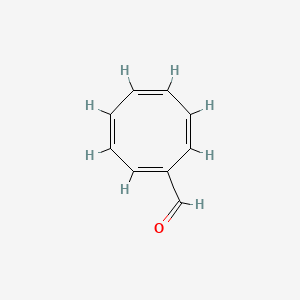
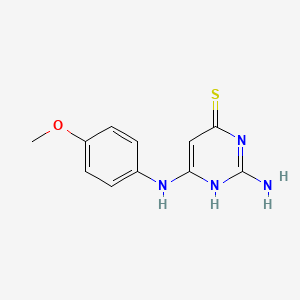
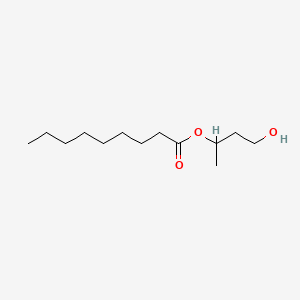
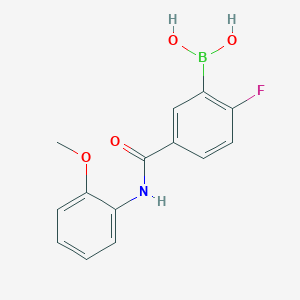
![[(E)-hex-3-enyl] (Z)-hex-2-enoate](/img/structure/B12654623.png)
